![molecular formula C23H25N5O3 B15106079 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B15106079.png)
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps, including the formation of the indole moiety, the piperazine ring, and the pyridine group. The synthetic route may involve the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Piperazine Ring: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole moiety, piperazine ring, and pyridine group are coupled together using various coupling reagents and catalysts, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Análisis De Reacciones Químicas
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole, piperazine, or pyridine rings are replaced with other groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The piperazine ring and pyridine group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, which have diverse biological activities.
Piperazine Derivatives: Compounds like piperazine itself and its derivatives, which are used in various pharmaceutical applications.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine, which have important roles in biological systems.
The uniqueness of this compound lies in its combination of these three functional groups, which may result in unique biological activities and applications.
Propiedades
Fórmula molecular |
C23H25N5O3 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C23H25N5O3/c29-21(26-15-17-7-9-24-10-8-17)5-6-22(30)27-11-13-28(14-12-27)23(31)19-16-25-20-4-2-1-3-18(19)20/h1-4,7-10,16,25H,5-6,11-15H2,(H,26,29) |
Clave InChI |
NVXFPHHRKVNNRF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)CCC(=O)NCC2=CC=NC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


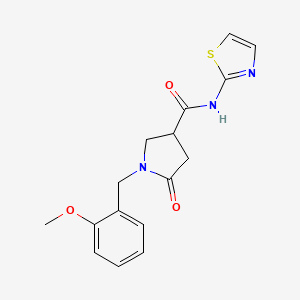
![[(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106010.png)
![N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide](/img/structure/B15106011.png)
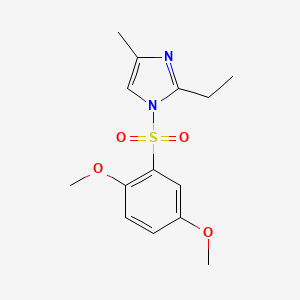
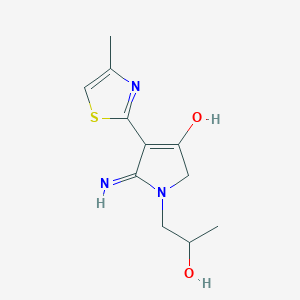
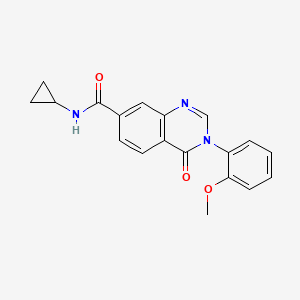
![N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B15106035.png)
![N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine](/img/structure/B15106041.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15106043.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B15106050.png)
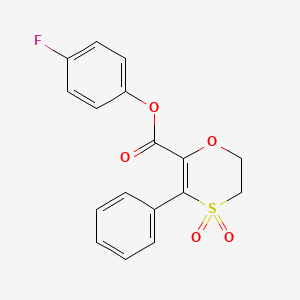
![Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B15106063.png)
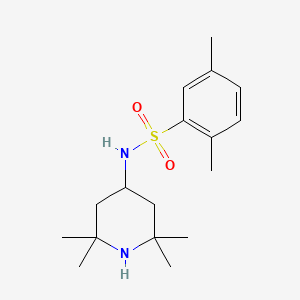
![6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15106089.png)
